molecular formula C8H13NO3 B2860624 (2R,4S)-2-Ethyl-6-oxopiperidine-4-carboxylic acid CAS No. 2375248-17-0

(2R,4S)-2-Ethyl-6-oxopiperidine-4-carboxylic acid

Cat. No. B2860624
CAS RN: 2375248-17-0
M. Wt: 171.196
InChI Key: WDCNXODZAAVYAP-NTSWFWBYSA-N
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Description

“(2R,4S)-2-Ethyl-6-oxopiperidine-4-carboxylic acid” is a chemical compound with the CAS Number: 2375248-17-0 . It has a molecular weight of 171.2 and its IUPAC name is this compound . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H13NO3/c1-2-6-3-5 (8 (11)12)4-7 (10)9-6/h5-6H,2-4H2,1H3, (H,9,10) (H,11,12)/t5-,6+/m0/s1 . This code provides a detailed description of the molecule’s structure, including the positions of the atoms and the stereochemistry.


Physical And Chemical Properties Analysis

“this compound” is a powder that is stored at room temperature . Its molecular weight is 171.2 .

Scientific Research Applications

Material Science and Biochemistry Applications

  • The compound 2,2,6,6-tetramethylpiperidine-1-oxyl-4-amino-4-carboxylic acid, a variant of the target molecule, has been identified as an effective β-turn and 310/α-helix inducer in peptides. It serves as an excellent and relatively rigid electron spin resonance probe and fluorescence quencher, highlighting its utility in studying protein structures and dynamics (Toniolo, Crisma, & Formaggio, 1998).

Organic Chemistry Applications

  • A method for the selective oxyfunctionalization of ketones using 4-Methoxy-2,2,6,6-tetramethyl-1-oxopiperidinium chloride, derived from a similar compound, was developed. This method allows for regioselective α- or γ-oxygenated carbonyl compounds to be obtained smoothly at ambient temperature, showcasing the versatility of piperidine derivatives in synthetic organic chemistry (Ren, Liu, & Guo, 1996).

Peptide Synthesis and Structural Analysis

  • The first crystal structures and ab initio calculations of 2-alkoxy-5(4H)-oxazolones from urethane-protected amino acids, derived from tetramethyl-4-[(benzyloxycarbonyl)amino]-1-oxypiperidine-4-carboxylic acid and its analogs, have been solved. These findings are critical for understanding the reactivity and structural properties of intermediates in peptide synthesis (Crisma, Valle, Formaggio, Toniolo, & Bagno, 1997).

Pharmaceutical Research

  • In pharmaceutical research, the compound 1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7- tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid ethyl ester, an important intermediate in the synthesis of the anticoagulant apixaban, demonstrates the critical role of piperidine derivatives in developing therapeutic agents. X-ray powder diffraction data for this compound highlight its purity and structural integrity, essential for drug development processes (Wang, Suo, Zhang, Hou, & Li, 2017).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

(2R,4S)-2-ethyl-6-oxopiperidine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO3/c1-2-6-3-5(8(11)12)4-7(10)9-6/h5-6H,2-4H2,1H3,(H,9,10)(H,11,12)/t5-,6+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDCNXODZAAVYAP-NTSWFWBYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CC(CC(=O)N1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1C[C@@H](CC(=O)N1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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